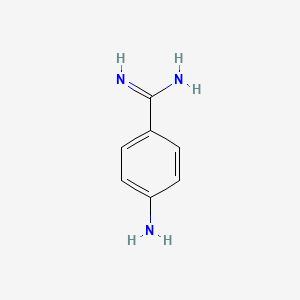

4-Aminobenzamidine

Overview

Description

4-Aminobenzamidine (4-ABA), chemically known as this compound dihydrochloride (CAS 2498-50-2), is a white crystalline compound widely utilized in biochemical research and pharmaceutical applications. It acts as a reversible competitive inhibitor of serine proteases, including trypsin, tissue kallikrein, and urokinase-type plasminogen activator (uPA), by binding to their active sites . Its molecular weight is 208.09 g/mol, and it is highly soluble in water and polar solvents. Industrially, 4-ABA is synthesized via multi-step reactions starting from nitrobenzaldehyde or benzonitrile derivatives, with optimized methods achieving high purity (>98%) suitable for enzymatic studies and drug development .

Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of p-Aminobenzamidine dihydrochloride typically involves the following steps:

Cyanation: 4-Nitrobenzoic acid is converted to 4-Nitrobenzonitrile.

Addition: The nitrile group is then converted to an amidine group.

Amination: The nitro group is reduced to an amino group.

Reduction: The final product, p-Aminobenzamidine dihydrochloride, is obtained through reduction.

Industrial Production Methods: : The industrial production of p-Aminobenzamidine dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

- p-Aminobenzamidine dihydrochloride can undergo oxidation reactions, where the amino group is oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, including the conversion of the nitro group to an amino group.

Substitution: It can undergo substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions

Major Products: : The major products formed from these reactions include nitro derivatives, substituted benzamidines, and various reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

- Protease Inhibition: 4-Aminobenzamidine is a potent inhibitor of serine proteases, which are critical in many biological processes. It has been used extensively to study enzyme kinetics and inhibition mechanisms. For instance, studies have shown that it exhibits competitive inhibition against human tissue kallikrein, highlighting its utility in understanding proteolytic pathways .

2. Drug Development

- Therapeutic Agents: The compound has been investigated for its potential in developing drugs targeting diseases associated with protease activity. Notably, a series of 4-(aminomethyl)benzamide derivatives have been identified as effective inhibitors against Ebola and Marburg viruses, showcasing the compound's relevance in antiviral drug design .

| Compound | Target Virus | EC50 Value (μM) |

|---|---|---|

| CBS1118 | Ebola | <10 |

| CBS1118 | Marburg | <10 |

3. Diagnostics

- Assay Development: this compound is employed in diagnostic assays to detect conditions related to protease activity. Its specificity for certain proteases enhances the accuracy of tests for diseases such as pancreatitis and certain cancers .

4. Cell Culture Studies

- Modulation of Cellular Processes: In vitro studies utilize this compound to modulate cellular signaling pathways, aiding researchers in understanding cell function and disease mechanisms. Its application in cell culture allows for controlled experiments that elucidate the roles of specific proteases in cellular processes .

5. Pharmaceutical Formulations

- Medication Development: The properties of this compound facilitate its incorporation into pharmaceutical formulations aimed at conditions requiring protease inhibition. Its formulation characteristics enable the development of effective oral and injectable medications .

Case Studies

Case Study 1: Inhibition of Mouse Acrosin

A study evaluated the effectiveness of various inhibitors on mouse acrosin activity, demonstrating that this compound had a significant inhibitory effect compared to other compounds like benzamidine. The inhibition constant (Ki) was determined to be , indicating its potency as an acrosin inhibitor .

| Inhibitor | Ki (M) |

|---|---|

| Benzamidine | |

| This compound |

Case Study 2: Antiviral Efficacy

Research on 4-(aminomethyl)benzamide derivatives revealed their potential as antiviral agents against Ebola and Marburg viruses. These compounds were synthesized and tested for their ability to inhibit viral entry into host cells, with several candidates showing promising results for further development .

Mechanism of Action

p-Aminobenzamidine dihydrochloride exerts its effects by inhibiting serine proteases such as trypsin and urokinase-type plasminogen activator. The compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, blocking the access of substrates to the active site .

Comparison with Similar Compounds

Structural and Functional Analogues

The inhibitory efficacy, selectivity, and applications of 4-ABA are compared below with structurally related amidine and aniline derivatives.

Key Findings

Potency and Selectivity: 4-ABA exhibits 2-fold higher potency than benzamidine against tissue kallikrein (Ki = 0.15 mM vs. 0.3 mM) due to its para-amino group, which enhances hydrogen bonding with enzyme active sites . Substituting the amidine group with guanidine (as in 4-aminoarylguanidine) increases uPA inhibition by ~7,500-fold (Ki = 0.02 μM vs. 0.15 mM for 4-ABA), highlighting the importance of guanidine’s additional hydrogen-bonding capacity .

Stability and Bioavailability :

- Unlike diminazene, which degrades rapidly under physiological conditions, 4-ABA forms stable complexes with CB6 via cation-dipole interactions, improving its solubility and reducing decomposition .

Spectral and Solubility Properties :

- 4-Nitroaniline shows solution-dependent spectral shifts, complicating its use in kinetic assays, whereas 4-ABA’s absorbance profile remains stable across buffers .

Industrial and Research Relevance

- Cost-Effectiveness: 4-ABA is commercially available at $61–$203 per gram (≥98% purity), comparable to benzamidine but more affordable than 4-aminoarylguanidine derivatives, which require complex synthesis .

- Therapeutic Potential: 4-ABA’s retinal ganglion cell-protective effects in glaucoma models position it as a promising alternative to beta-blockers, unlike 4-nitroaniline, which lacks clinical relevance .

Biological Activity

4-Aminobenzamidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C7H9N3. It is characterized by the presence of an amino group and a guanidine-like structure, which contributes to its biological activity. The compound acts primarily as a competitive inhibitor of serine proteases, including thrombin and trypsin, due to its structural similarities with substrate molecules.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of proteolytic enzymes. It binds to the active site of these enzymes, preventing substrate access and subsequent enzymatic activity. This inhibition has implications in various physiological processes, including coagulation and inflammation.

Biological Activities

-

Anticoagulant Activity :

- This compound has been studied for its anticoagulant properties. It acts as a competitive inhibitor of thrombin, which plays a crucial role in blood coagulation. Research indicates that it can effectively reduce clot formation in vitro, making it a candidate for therapeutic applications in managing thrombotic disorders .

- Antiviral Properties :

- Cardiovascular Effects :

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

-

Anticoagulant Study :

In vitro studies demonstrated that this compound significantly inhibited thrombin activity, leading to decreased fibrinogen conversion to fibrin. This suggests its potential use in anticoagulant therapies . -

Antiviral Efficacy :

A series of derivatives based on this compound were tested against Ebola virus pseudoviruses. The most potent compounds showed effective inhibition at low concentrations, supporting further development for viral infections . -

Cardiovascular Research :

Chronic administration of this compound in hypertensive rat models resulted in improved vascular reactivity and reduced cardiac hypertrophy, highlighting its potential as a therapeutic agent for hypertension management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-aminobenzamidine dihydrochloride, and how do their yields and purity compare?

- Methodological Answer : Three primary methods are documented:

- Method 1 : Reductive amination of p-nitrobenzonitrile followed by acid hydrolysis and HCl treatment. This route uses cost-effective reagents (e.g., PCl₃) but requires multi-step purification .

- Method 2 : Starting from p-nitrobenzaldehyde, involving hydroxylamine chloride and ammonium salt reactions. This method introduces intermediates that may complicate scalability .

- Method 3 : Direct reaction of o-acetylamino benzonitrile with ammonia under basic conditions, yielding high-purity product (>98%) in a single step, making it industrially favorable .

Q. How does this compound inhibit serine proteases like thrombin and trypsin?

- Methodological Answer : The primary amino group of this compound mimics the arginine side chain, competitively binding to the protease's catalytic triad (e.g., His57, Asp102, Ser195 in thrombin). Structural studies (X-ray crystallography) confirm its orientation in the active site, with a Ki of 82 µM for urokinase-type plasminogen activator .

- Validation Approach : Use fluorescence quenching assays to measure binding affinity or surface plasmon resonance (SPR) to monitor real-time interactions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS hazard classes: H315, H319) .

- Environmental Precautions : Avoid release into water systems (aquatic toxicity: acute/chronic Hazard Category 1). Use fume hoods for weighing powdered forms .

- Storage : Store at -20°C (powder) or -80°C (solutions) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory constants (Ki) of this compound across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., pH, ionic strength) and protease isoforms (human vs. murine thrombin). For example, Ki values vary due to species-specific active-site residues .

- Experimental Replication : Reproduce assays using standardized protocols (e.g., chromogenic substrate hydrolysis with Tosyl-Gly-Pro-Arg-pNA) and include positive controls (e.g., benzamidine) .

- Statistical Validation : Apply ANOVA to assess inter-study variability .

Q. What strategies improve the specificity of this compound derivatives for targeting coagulation enzymes over off-target proteases?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., naphthalene sulfonyl groups) to enhance hydrophobic interactions with thrombin's S3 pocket. Inhibitor 2 (a NAPAP analog) shows >10-fold selectivity over trypsin .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding energies and optimize steric complementarity .

- In Vitro Screening : Test derivative libraries against protease panels (e.g., Factor Xa, plasmin) to quantify IC₅₀ shifts .

Q. How does this compound suppress tumor growth in SCID mice, and what are the limitations of translating these findings to human models?

- Methodological Answer :

- Mechanistic Insight : this compound inhibits urokinase (uPA), blocking extracellular matrix degradation and metastasis. In SCID mice, intraperitoneal administration (10 mg/kg/day) reduced prostate tumor volume by 50% .

- Translation Challenges : Human uPA has distinct glycosylation patterns and higher baseline activity, requiring dose adjustments. Validate efficacy in xenograft models with humanized microenvironments .

- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution via LC-MS to optimize dosing schedules .

Q. What experimental designs validate the use of this compound-conjugated resins in affinity chromatography for protease purification?

- Methodological Answer :

- Resin Preparation : Immobilize this compound on CNBr-activated Sepharose. Confirm coupling efficiency via UV absorbance (λex >300 nm) .

- Specificity Testing : Load crude cell lysates onto the resin and elute bound proteases with a NaCl gradient (0.1–1.0 M). Analyze eluates via SDS-PAGE and activity assays .

- Regeneration Protocols : Test resin reusability by measuring binding capacity over 5 cycles using trypsin standards .

Properties

IUPAC Name |

4-aminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPANETAWYGDRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191899 | |

| Record name | 4-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3858-83-1 | |

| Record name | p-Aminobenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-ABA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminobenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GK9KT599 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.